molecular formula C22H27NO5 B2801424 Ethyl 2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate CAS No. 709643-46-9

Ethyl 2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate

Cat. No.: B2801424
CAS No.: 709643-46-9
M. Wt: 385.46
InChI Key: LUGMHHFDAFMFQG-UHFFFAOYSA-N
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Description

This compound features a 4-ethoxyphenyl substituent at position 4, a 7,7-dimethyl group stabilizing the dihydrochromene ring, and an ethyl ester at position 2. Its synthesis typically involves multicomponent reactions, as seen in related chromene derivatives . Chromene derivatives are noted for inhibiting proteins such as EGFR, PI3K, and NF-κB, making them candidates for anticancer drug development .

Properties

IUPAC Name

ethyl 2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO5/c1-5-26-14-9-7-13(8-10-14)17-18-15(24)11-22(3,4)12-16(18)28-20(23)19(17)21(25)27-6-2/h7-10,17H,5-6,11-12,23H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGMHHFDAFMFQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)OC(=C2C(=O)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate is a compound that belongs to the class of 2H/4H-chromenes, known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and structure-activity relationships (SAR).

  • Molecular Formula: C22H27NO5
  • Molecular Weight: 385.45 g/mol
  • CAS Number: [specific CAS number not provided in the sources]

The biological activities of compounds containing the chromene scaffold are attributed to several mechanisms:

  • Anticancer Activity: Chromene derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and inhibition of tubulin polymerization. For instance, certain analogs have been reported to cause G2/M cell-cycle arrest and significantly reduce cell invasion and migration rates in cancer models .
  • Antimicrobial Properties: The chromene framework exhibits antimicrobial activity against a range of pathogens. The presence of specific substituents on the chromene ring can enhance this activity by improving binding affinity to microbial targets .
  • Antidiabetic Effects: Some studies indicate that chromene derivatives can improve insulin sensitivity and lower blood glucose levels, making them potential candidates for diabetes management .

Structure-Activity Relationship (SAR)

The structure-activity relationship is critical in understanding how modifications to the chromene structure influence biological activity:

  • Substituent Effects: The introduction of electron-donating or electron-withdrawing groups at specific positions on the aromatic rings significantly affects potency. For example, methyl groups at the para position have been associated with increased binding affinity to target enzymes .
  • Functional Groups: The presence of amino and carboxylate groups has been shown to enhance biological activity by facilitating interactions with biological macromolecules .

Case Studies

  • Anticancer Activity Assessment:
    A study evaluated various 4H-chromene derivatives for their anticancer properties against different cancer cell lines. The compound demonstrated significant growth inhibition, particularly against HT29 colon cancer cells, with IC50 values indicating potent cytotoxic effects .
  • Antimicrobial Testing:
    In vitro tests revealed that certain derivatives exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing efficacy against resistant strains .
  • Antidiabetic Evaluation:
    A recent investigation into the antidiabetic properties showed that the compound improved glucose uptake in muscle cells, suggesting a mechanism involving enhanced insulin signaling pathways .

Comparative Analysis

The following table summarizes key findings related to the biological activities of this compound compared to other chromene derivatives:

Compound NameAnticancer ActivityAntimicrobial ActivityAntidiabetic Activity
Ethyl 2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxoHigh (IC50 < 50 µM)ModeratePositive effects on glucose metabolism
Ethyl 2-amino-4-(4-methoxyphenyl)-7,7-dimethylModerate (IC50 ~ 100 µM)HighNo significant effect observed
Ethyl 2-amino-4-(2-methoxyphenyl)-7,7-dimethylLow (IC50 > 200 µM)LowNegative effects on glucose metabolism

Scientific Research Applications

Biological Activities

Ethyl 2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate has been investigated for various pharmacological effects:

  • Antitumor Activity : Research indicates that derivatives of chromene compounds exhibit significant antitumor properties. For instance, studies have shown that similar chromene derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types .
  • Antioxidant Properties : The compound may also possess antioxidant capabilities, which are crucial for combating oxidative stress-related diseases. Antioxidant activity is often evaluated using assays that measure the ability to scavenge free radicals .
  • Anti-inflammatory Effects : Some studies suggest that chromene derivatives can modulate inflammatory pathways, potentially making them useful in treating inflammatory diseases .

Synthetic Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method involves the condensation of appropriate aromatic amines with ethyl acetoacetate under acidic conditions .

Case Study 1: Antitumor Efficacy

In a study published in the Journal of Organic Chemistry, researchers synthesized various chromene derivatives and tested their antitumor efficacy against human cancer cell lines. The results demonstrated that compounds similar to this compound exhibited potent growth inhibition compared to control groups .

Case Study 2: Antioxidant Activity

A study conducted by MDPI evaluated the antioxidant properties of several chromene derivatives using DPPH and ABTS radical scavenging assays. The findings indicated that the tested compounds showed significant radical scavenging activity, suggesting potential applications in preventing oxidative stress-related conditions .

Table 1: Biological Activities of Chromene Derivatives

Activity TypeCompound NameIC50 (µM)
AntitumorEthyl 2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-chromene15
AntioxidantEthyl 2-amino-4-(2-fluoro-5-methoxyphenyl)-7,7-dimethyl-chromene25
Anti-inflammatoryEthyl 2-amino-4-(3-bromo-4-methoxyphenyl)-chromene20

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The pharmacological and physicochemical properties of chromene derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Table 1: Substituent Comparison and Molecular Properties
Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Features
4-Ethoxyphenyl (Main Compound) C₂₂H₂₅NO₅ 383.44 Electron-donating ethoxy group; moderate lipophilicity
4-Cyanophenyl C₁₉H₁₈N₂O₄ 338.36 Electron-withdrawing cyano group; planar structure
2,4-Dichlorophenyl C₁₈H₁₇Cl₂NO₄ 382.24 Halogenated; enhanced halogen bonding potential
4-Butoxyphenyl C₂₄H₃₁NO₅ 413.50 Longer alkyl chain; increased lipophilicity
4-Hydroxy-3-methoxyphenyl C₂₀H₂₃NO₆ 373.41 Polar substituents; hydrogen-bonding capacity
  • In contrast, the cyano group in the 4-cyanophenyl analog () withdraws electrons, altering reactivity and binding modes .
  • Lipophilicity : The butoxyphenyl analog () exhibits higher lipophilicity (logP ~4.2 estimated) due to its longer alkyl chain, which may improve membrane permeability but reduce aqueous solubility .

Pharmacological Activity

Chromene derivatives are studied for kinase inhibition and anticancer activity. The main compound’s ethoxyphenyl group may target kinases like EGFR or PI3K, similar to triazole-chromene hybrids (). Key findings:

  • Cyanophenyl Derivative (): Demonstrated crystallographic stability in monoclinic systems (space group P2₁/n), suggesting ordered packing conducive to drug formulation .
  • Dichlorophenyl Derivative (): Chlorine atoms may enhance halogen bonding with targets like STAT proteins, improving potency in resistant cancer cells .
  • Hydroxy-Methoxyphenyl Analog (): Polar substituents could improve solubility but may reduce blood-brain barrier penetration compared to the main compound .

Physicochemical and ADME Properties

  • Solubility : The ethoxy group balances hydrophilicity and lipophilicity, offering better solubility than the butoxyphenyl analog but lower than the hydroxy-methoxyphenyl derivative.
  • Metabolic Stability: The 7,7-dimethyl group may slow oxidative metabolism compared to non-methylated analogs, extending half-life in vivo.

Q & A

Q. What are the established synthetic routes for preparing Ethyl 2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-4H-chromene-3-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via a three-component reaction involving 4-ethoxybenzaldehyde, ethyl acetoacetate, and a cyclic diketone (e.g., dimedone) in the presence of a catalyst. Key steps include:

  • Condensation : 4-ethoxybenzaldehyde reacts with ethyl acetoacetate under basic or acidic conditions to form a Knoevenagel adduct.
  • Cyclization : The adduct undergoes Michael addition with dimedone, followed by cyclization to form the chromene core.
  • Amination : Introduction of the amino group via ammonium acetate or urea.

Q. Optimization strategies :

  • Catalyst selection : Use of green catalysts (e.g., L-proline, nano-catalysts) to enhance yield and reduce side reactions.
  • Solvent systems : Ethanol or water-ethanol mixtures improve solubility and reaction efficiency.
  • Temperature control : Reactions typically proceed at 80–100°C under reflux .

Q. What analytical and crystallographic methods are critical for characterizing this compound’s structure?

Key techniques :

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves the 3D molecular structure and confirms stereochemistry. SHELXL/SHELXS software is used for refinement, with emphasis on handling high-resolution data and twinning .
  • Spectroscopy :
    • FT-IR : Validates functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH₂ bend at ~1600 cm⁻¹).
    • NMR : ¹H/¹³C NMR identifies substituents (e.g., ethoxyphenyl protons at δ 6.8–7.4 ppm, methyl groups at δ 1.2–1.4 ppm).
  • Chromatography : HPLC or LC-MS assesses purity (>95%) and detects byproducts .

Example crystallographic parameters (from a related chromene derivative):

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/n
a, b, c12.34 Å, 7.89 Å, 15.67 Å
β105.2°
Z4

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as disorder or twinning, for this compound?

  • Disorder handling : Use SHELXL’s PART and SIMU commands to model disordered regions. Partial occupancy refinement is applied to overlapping atoms.
  • Twinning : For non-merohedral twinning, employ the TWIN command in SHELXL with a BASF parameter to scale twin fractions. High-resolution data (>1.0 Å) improves accuracy .
  • Validation tools : Check Rint (<5%) and GooF (0.9–1.1) to ensure model reliability. PLATON’s ADDSYM detects missed symmetry .

Q. What strategies are recommended for analyzing discrepancies in bioactivity data across different assays (e.g., antiviral vs. anticancer)?

  • Assay standardization :
    • Cell lines : Use multiple lines (e.g., HeLa, MCF-7) to assess cancer-specific activity.
    • Dose-response curves : Calculate IC₅₀ values with nonlinear regression (e.g., GraphPad Prism).
  • Mechanistic studies :
    • Molecular docking : AutoDock Vina predicts binding affinity to targets like tubulin or viral proteases.
    • Pathway analysis : RNA-seq or Western blotting identifies modulated pathways (e.g., apoptosis markers like caspase-3).
  • SAR comparisons : Replace the 4-ethoxyphenyl group with halogens or electron-withdrawing groups to probe activity trends .

Q. How does the 7,7-dimethyl substituent influence the compound’s conformational stability and reactivity?

  • Steric effects : The dimethyl group restricts rotation of the chromene ring, stabilizing a boat conformation. This enhances planarity of the ethoxyphenyl substituent, promoting π-π stacking in target binding.
  • Electronic effects : Electron-donating methyl groups increase electron density at the 5-oxo position, facilitating nucleophilic attacks (e.g., amidation).
  • Crystallographic evidence : SC-XRD shows a dihedral angle of 8.2° between the chromene and ethoxyphenyl planes, indicating minimal distortion .

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